molecular formula C20H19BrN2O3S B5113436 N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

カタログ番号 B5113436
分子量: 447.3 g/mol
InChIキー: MIVLXYMOOQMVTC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit vasodilatory and anti-inflammatory properties. In

作用機序

The mechanism of action of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the activation of soluble guanylate cyclase (sGC) in the smooth muscle cells of blood vessels. This results in the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and relaxation of the blood vessels. The anti-inflammatory properties of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 are thought to be due to the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to increase cGMP levels in smooth muscle cells, leading to vasodilation and relaxation of blood vessels. It has also been shown to inhibit the proliferation of smooth muscle cells, which may be beneficial in the treatment of PAH. Additionally, N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.

実験室実験の利点と制限

One advantage of using N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its specificity for sGC activation. This allows for the selective activation of the cGMP signaling pathway, without affecting other signaling pathways. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which may require frequent dosing in in vivo experiments.

将来の方向性

There are several future directions for the research of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. One potential area of research is the development of new formulations or delivery methods to improve the pharmacokinetic properties of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.

合成法

The synthesis of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the reaction of 3-bromoaniline with ethyl isocyanate to form N-(3-bromophenyl)urea. This intermediate is then reacted with 2-naphthylsulfonyl chloride in the presence of a base to yield the final product N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272.

科学的研究の応用

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary arterial hypertension (PAH). It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory bowel disease (IBD) and other inflammatory conditions.

特性

IUPAC Name

N-(3-bromophenyl)-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-2-23(14-20(24)22-18-9-5-8-17(21)13-18)27(25,26)19-11-10-15-6-3-4-7-16(15)12-19/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVLXYMOOQMVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-N~2~-ethyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。